

Inter-laboratory Comparison of Calcium Determination Using Metalphthalein (o-Cresolphthalein Complexone)

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Compound of Interest		
Compound Name:	Metal phthalein	
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This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the quantitative determination of calcium using the metalphthalein (o-cresolphthalein complexone) method. The objective of such a comparison is to assess the proficiency of participating laboratories in performing the assay and to ensure the reliability and comparability of results across different sites.

Introduction and Principle of the Method

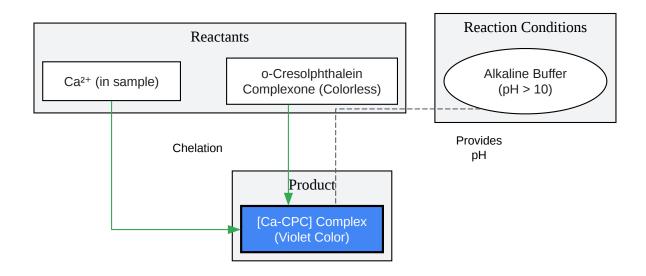
The accurate quantification of calcium is critical in numerous fields, from clinical diagnostics to pharmaceutical quality control. The metalphthalein method offers a simple and rapid colorimetric approach for this purpose. In an alkaline environment, o-cresolphthalein complexone (metalphthalein) forms a stable violet-colored complex with calcium ions. The intensity of the color, measured spectrophotometrically at approximately 575 nm, is directly proportional to the calcium concentration in the sample.

This guide outlines the protocol for a proficiency testing (PT) scheme, where a coordinating laboratory prepares and distributes identical, homogenous samples to multiple participating laboratories. The performance of each laboratory is then statistically evaluated against the consensus value of the results, in accordance with international standards such as ISO/IEC 17025 and ISO 13528.[1][2][3]



Chemical Reaction Pathway

The fundamental reaction involves the chelation of calcium by o-cresolphthalein complexone in a buffered, alkaline solution to produce a distinct color change.



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Caption: Chelation of Calcium by o-Cresolphthalein Complexone.

Experimental Protocol

This section details the methodology for the coordinating body and participating laboratories.

Responsibilities of the Coordinating Laboratory

- Sample Preparation: Prepare a bulk sample of known, stable calcium concentration (e.g., calcium chloride in a buffered aqueous matrix). Ensure the sample is homogenous.
- Sample Aliquoting & Distribution: Dispense identical aliquots of the bulk sample into sealed, clearly labeled, and inert containers. Distribute the samples to all participating laboratories under controlled conditions to maintain sample integrity.
- Data Collection: Establish a secure online portal or a standardized spreadsheet for laboratories to submit their results, including raw absorbance data, calculated



concentrations, and measurement uncertainty.

 Statistical Analysis: Perform statistical analysis on the collected data according to ISO 13528 to determine the assigned value, standard deviation for proficiency assessment, and individual laboratory Z-scores.[1][4]

Protocol for Participating Laboratories

Reagents and Materials:

- Calcium Assay Buffer (e.g., 2-Amino-2-methyl-1-propanol buffer, pH ~10.5)
- Chromogenic Reagent (o-Cresolphthalein Complexone solution)
- Calcium Standard solution (e.g., 10 mg/dL or 2.5 mmol/L)
- Deionized or distilled water
- · Micropipettes and sterile tips
- 96-well flat-bottom microplates
- Spectrophotometric microplate reader capable of reading absorbance at 575 nm

Assay Procedure:

- Preparation: Bring all reagents and the received ILC sample to room temperature.
- Standard Curve Preparation:
 - Prepare a series of calcium standards by diluting the stock standard. A typical range would be 0, 2, 4, 8, 12, 16, and 20 mg/dL.
 - Pipette 10 μL of each standard dilution into separate wells of the 96-well plate.
- Sample Preparation:
 - Pipette 10 µL of the provided ILC sample into at least three replicate wells.



· Reagent Addition:

- Add 200 μL of a pre-mixed working reagent (combining the Chromogenic Reagent and Assay Buffer as per manufacturer instructions) to each well containing standards and samples.[5][6]
- Mix gently by pipetting up and down or using a plate shaker for 30 seconds. Avoid introducing bubbles.
- Incubation: Incubate the plate for 5-10 minutes at room temperature, protected from direct light.
- Measurement: Measure the absorbance of all wells at 575 nm using the microplate reader.
 Use the "0" standard as the blank.

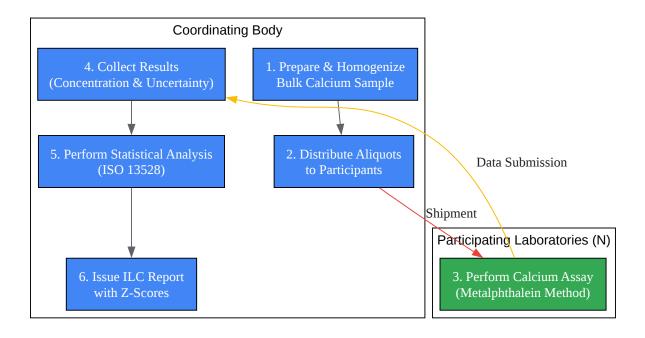
Calculation:

- Subtract the blank absorbance from all standard and sample absorbance readings.
- Plot a standard curve of corrected absorbance vs. calcium concentration.
- Determine the calcium concentration of the ILC sample using the linear regression equation from the standard curve.
- Calculate the mean concentration from the replicate measurements.
- Reporting: Report the mean calcium concentration and the associated measurement uncertainty as requested by the coordinating body.

Inter-Laboratory Comparison Workflow

The entire process, from the initial steps by the coordinating body to the final evaluation, follows a structured workflow.





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Caption: Workflow for the Metalphthalein Inter-laboratory Comparison.

Data Presentation and Analysis

The performance of each laboratory is evaluated based on its deviation from an assigned value, which is typically the robust mean of all submitted results.

Table 1: Hypothetical Results from Inter-Laboratory Comparison

This table summarizes the results reported by ten fictional participating laboratories for a sample with a known (but undisclosed) calcium concentration.



Laboratory ID	Reported Ca ²⁺ Conc. (mg/dL)	Measurement Uncertainty (± mg/dL)
Lab-001	10.12	0.41
Lab-002	9.85	0.39
Lab-003	10.55	0.50
Lab-004	9.98	0.40
Lab-005	11.50	0.65
Lab-006	10.05	0.42
Lab-007	9.79	0.38
Lab-008	10.21	0.45
Lab-009	9.91	0.40
Lab-010	10.33	0.48

Table 2: Statistical Performance Evaluation

Performance is commonly assessed using the Z-score, calculated as:

$$Z = (x - X) / \sigma$$

where:

- x is the result from the participating laboratory.
- X is the assigned value (robust mean of participants' results).
- σ is the standard deviation for proficiency assessment.

Interpretation of Z-scores:

- $|Z| \le 2.0$: Satisfactory performance.
- 2.0 < |Z| < 3.0: Questionable performance (warning signal).



• $|Z| \ge 3.0$: Unsatisfactory performance (action signal).

Statistical Summary:

- Assigned Value (Robust Mean, X): 10.08 mg/dL
- Standard Deviation for Proficiency (σ): 0.25 mg/dL

Laboratory ID	Reported Value (x)	Z-Score	Performance Evaluation
Lab-001	10.12	0.16	Satisfactory
Lab-002	9.85	-0.92	Satisfactory
Lab-003	10.55	1.88	Satisfactory
Lab-004	9.98	-0.40	Satisfactory
Lab-005	11.50	5.68	Unsatisfactory
Lab-006	10.05	-0.12	Satisfactory
Lab-007	9.79	-1.16	Satisfactory
Lab-008	10.21	0.52	Satisfactory
Lab-009	9.91	-0.68	Satisfactory
Lab-010	10.33	1.00	Satisfactory

Note: The result from Lab-005 was identified as an outlier and excluded from the calculation of the robust mean and standard deviation for proficiency assessment.

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